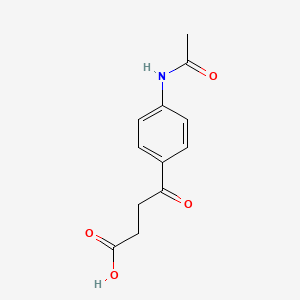









|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].CN(C)C=O.[C:10]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:12])[CH3:11].[C:20]1(=[O:26])[O:25][C:23](=[O:24])[CH2:22][CH2:21]1>Cl>[C:10]([NH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:26])[CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:16][CH:15]=1)(=[O:12])[CH3:11] |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
128.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
13.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 65° C. to 70° C. for 1.25 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
remained below 70° C
|
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was thoroughly mixed
|
|
Type
|
ADDITION
|
|
Details
|
To the stirred thick mixture was added in ten portions
|
|
Type
|
CUSTOM
|
|
Details
|
at less than or equal to 72° C
|
|
Type
|
ADDITION
|
|
Details
|
poured hot onto ice (1.0 kg)
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solids were filtered
|
|
Type
|
WASH
|
|
Details
|
The filtercake was washed with 0.05 M hydrocloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
to air dry overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
ADDITION
|
|
Details
|
methanol (120 mL) was added
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water-methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
1.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |